

Solubility Profile of Sodium 4-nitrobenzoate: A Technical Guide

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Compound of Interest

Compound Name: Sodium 4-nitrobenzoate

Cat. No.: B1616222

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This technical guide provides a comprehensive overview of the solubility of **sodium 4-nitrobenzoate** in various solvents. Due to the limited availability of direct experimental data for this specific salt, this document synthesizes known qualitative and predicted quantitative data. It also presents established experimental protocols for solubility determination and offers insights into the expected solubility behavior based on the properties of its parent compound, 4-nitrobenzoic acid, and related salts.

Quantitative and Qualitative Solubility Data

The solubility of a substance is a fundamental physicochemical property crucial for its application in pharmaceutical formulations, chemical synthesis, and research. While extensive quantitative data for **sodium 4-nitrobenzoate** is not readily available in published literature, the following tables summarize the existing qualitative and predicted information. For comparative purposes, solubility data for the parent 4-nitrobenzoic acid and the related salt, sodium benzoate, are also included to provide context for expected trends.

Table 1: Solubility of **Sodium 4-nitrobenzoate**

Solvent	Temperature (°C)	Solubility	Data Type
Water	Not Specified	0.731 mg/mL (0.00387 mol/L)	Predicted
Water	Not Specified	Soluble[1][2]	Qualitative
Ethanol	Not Specified	Slightly Soluble	Qualitative

Table 2: Solubility of 4-Nitrobenzoic Acid (Parent Compound)

Solvent	Temperature (°C)	Solubility
Water	25	1 g / 2380 mL
Ethanol	Not Specified	1 g / 110 mL
Methanol	Not Specified	1 g / 12 mL
Acetone	Not Specified	1 g / 20 mL
Chloroform	Not Specified	1 g / 150 mL
Diethyl Ether	Not Specified	1 g / 45 mL
Benzene	Not Specified	Slightly Soluble
Carbon Disulfide	Not Specified	Slightly Soluble
Petroleum Ether	Not Specified	Insoluble

Note: The conversion of 4-nitrobenzoic acid to its sodium salt is expected to significantly increase its aqueous solubility due to the introduction of an ionic character. Conversely, its solubility in non-polar organic solvents is expected to decrease.

Table 3: Solubility of Sodium Benzoate (Related Salt)

Solvent	Temperature (°C)	Solubility (g/100 mL)
Water	0	62.69[3]
Water	15	62.78[3]
Water	20	62.81[3]
Water	30	62.87[3]
Water	100	71.11[3]
Ethanol	25	2.3[3][4]
Ethanol	78	8.3[3][4]
Methanol	15	8.22[3]
Methanol	66.2	7.55[3]
1,4-Dioxane	25	0.0000818 g/100g [3]
Pyridine	Not Specified	Soluble[3]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the equilibrium solubility of a solid compound like **sodium 4-nitrobenzoate**. The most common and reliable method is the shake-flask method.

Shake-Flask Method (Equilibrium Solubility Determination)

This method measures the concentration of a solute in a saturated solution at a specific temperature.

1. Materials and Equipment:

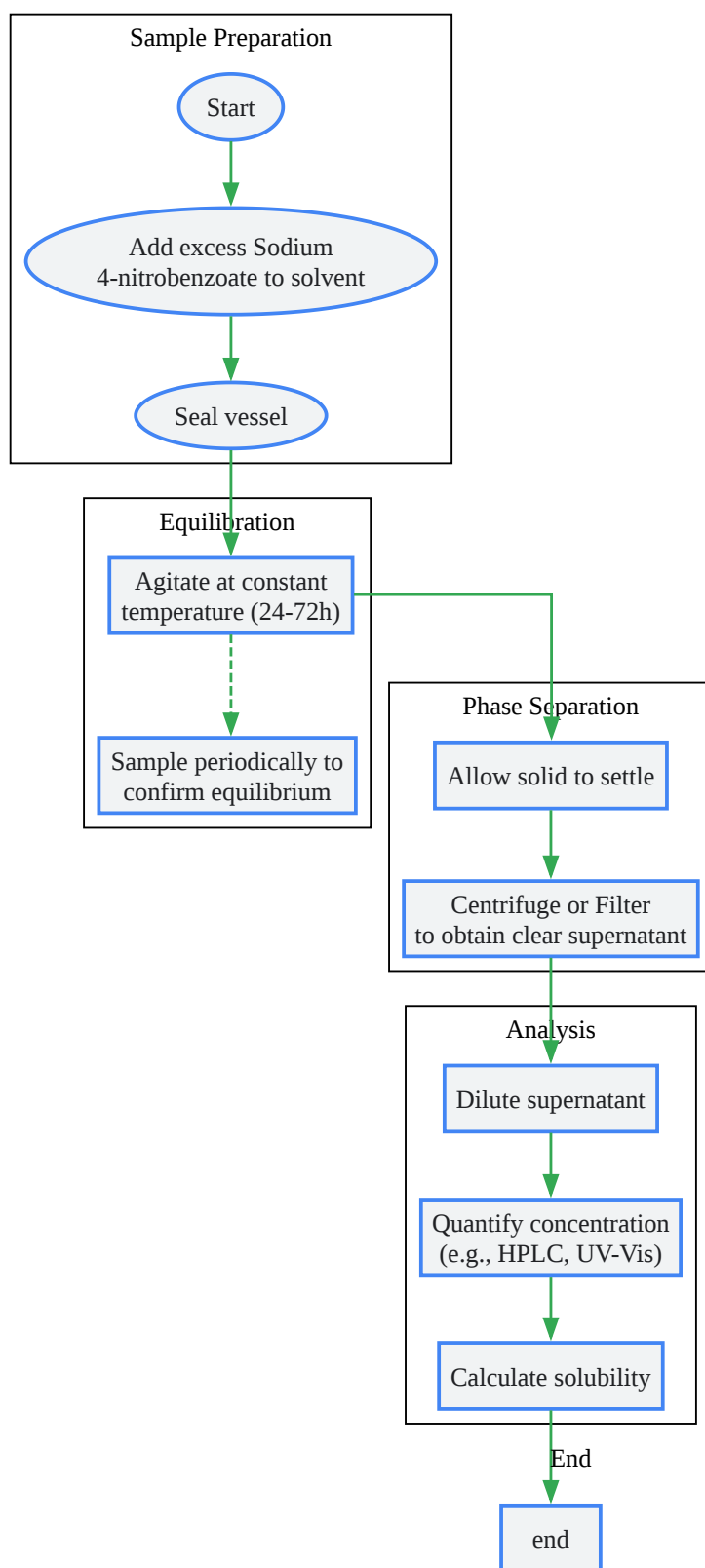
- **Sodium 4-nitrobenzoate** (high purity)
- Solvent of interest (e.g., water, ethanol)

- Analytical balance
- Volumetric flasks
- Thermostatically controlled shaker or water bath
- Centrifuge and/or filtration apparatus (e.g., syringe filters with appropriate membrane)
- Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

2. Procedure: a. Preparation of Supersaturated Solution: Add an excess amount of **sodium 4-nitrobenzoate** to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure that the solution reaches saturation. b. Equilibration: Place the sealed containers in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is achieved when consecutive measurements show no significant change in concentration. c. Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To obtain a clear supernatant for analysis, the sample should be centrifuged or filtered. Filtration should be performed using a filter membrane that does not interact with the solute or solvent. d. Quantification: i. Carefully withdraw a known volume of the clear supernatant. ii. Dilute the sample gravimetrically or volumetrically to a concentration that falls within the linear range of the analytical method. iii. Analyze the concentration of **sodium 4-nitrobenzoate** in the diluted sample using a validated analytical method. UV-Vis spectrophotometry is often suitable for aromatic compounds, or High-Performance Liquid Chromatography (HPLC) for higher specificity and to check for degradation. e. Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L, g/100g).

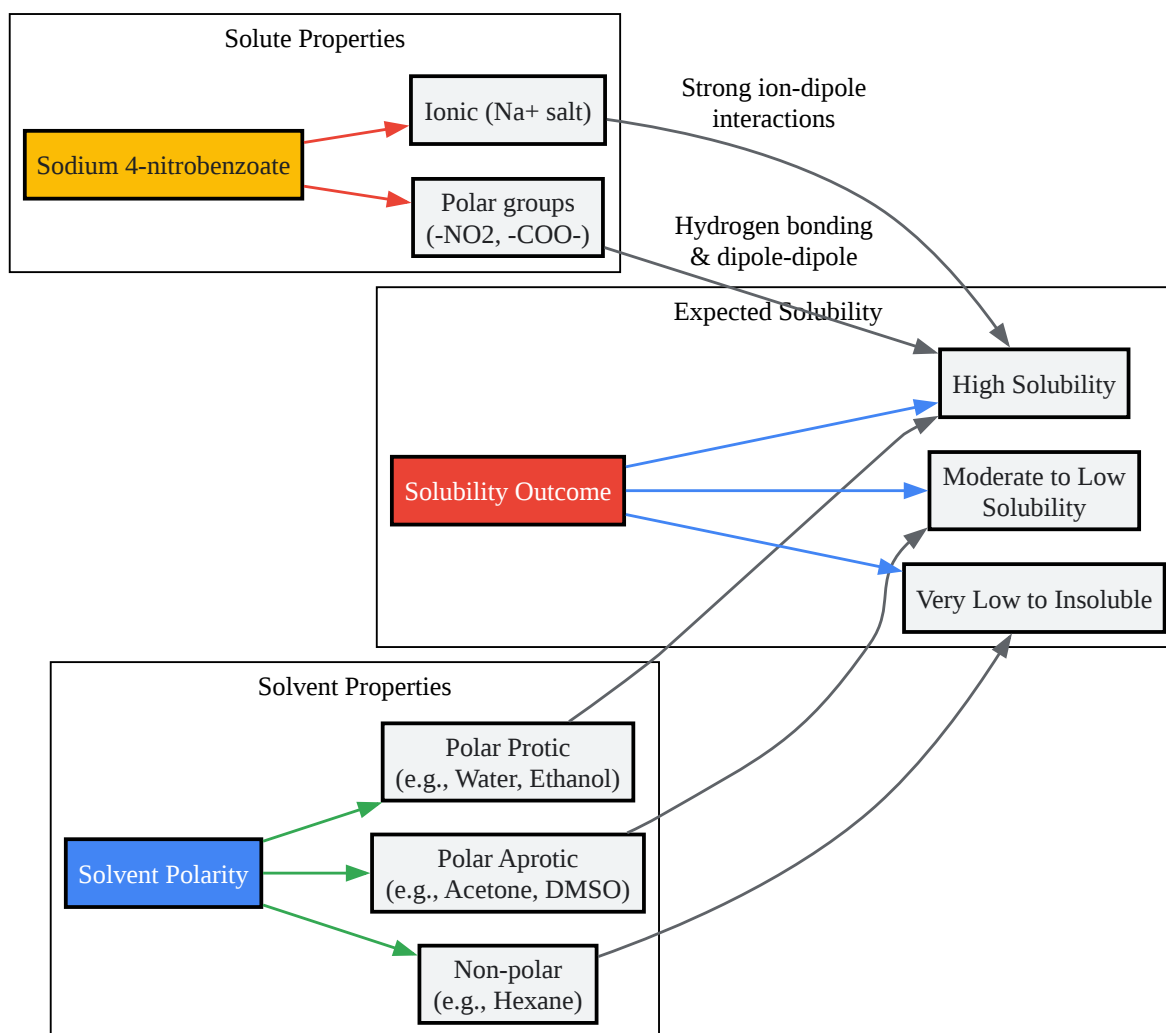
Visualizing Experimental and Logical Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for solubility determination and the logical relationship between solvent properties and the solubility of an ionic organic salt like **sodium 4-nitrobenzoate**.



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Experimental workflow for determining the solubility of **Sodium 4-nitrobenzoate**.



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Relationship between solvent polarity and the expected solubility of **Sodium 4-nitrobenzoate**.

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